

Dehydroaripiprazole Hydrochloride: A Core Chemical and Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydroaripiprazole hydrochloride*

Cat. No.: *B018463*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and pharmacological properties of **dehydroaripiprazole hydrochloride**, the primary active metabolite of the atypical antipsychotic aripiprazole. This document is intended to serve as a comprehensive resource, consolidating essential data on its physicochemical characteristics, mechanism of action, and relevant experimental methodologies.

Chemical Properties

Dehydroaripiprazole hydrochloride is a quinolinone derivative and the major active metabolite of aripiprazole.^[1] It is formed in humans primarily through dehydrogenation of the parent drug by the cytochrome P450 enzymes CYP3A4 and CYP2D6.^{[2][3]}

Physicochemical Data

The fundamental physicochemical properties of **dehydroaripiprazole hydrochloride** are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride	
Molecular Formula	C ₂₃ H ₂₆ Cl ₃ N ₃ O ₂	[2]
Molecular Weight	482.8 g/mol	[2]
CAS Number	1008531-60-9	[2] [4]
Melting Point	116-120°C	[4]
pKa	Data not readily available in the searched literature.	

Solubility Profile

The solubility of **dehydroaripiprazole hydrochloride** in various solvents is a critical parameter for its handling, formulation, and in vitro experimental design.

Solvent	Solubility	Source(s)
Dimethylformamide (DMF)	25 mg/mL	[2]
Dimethyl sulfoxide (DMSO)	20 mg/mL	[2]
DMF:PBS (pH 7.2) (1:3)	0.25 mg/mL	[2]
Acetonitrile	Very slightly soluble (with heating)	[4]
Methanol	Slightly soluble	[4]
Ethanol	2 mg/mL (for the free base)	[5]
Water	Insoluble (for the free base)	[5]

Pharmacological Properties

Dehydroaripiprazole shares a similar pharmacological profile with its parent compound, aripiprazole, exhibiting a unique mechanism of action that contributes to its antipsychotic effects.^[6]

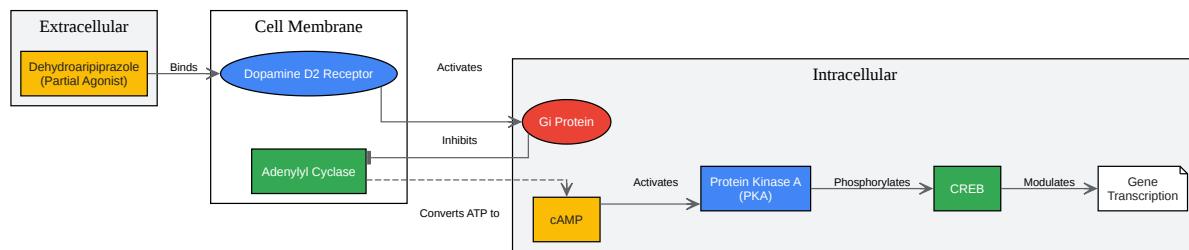
Mechanism of Action

Dehydroaripiprazole acts as a partial agonist at dopamine D₂ and serotonin 5-HT_{1a} receptors and as an antagonist at serotonin 5-HT_{2a} receptors.^[6] This "dopamine-serotonin system stabilizer" activity modulates neurotransmission in key brain circuits, which is thought to underlie its efficacy in treating schizophrenia and other psychiatric disorders.

Receptor Binding Affinity

The binding affinities (Ki) of dehydroaripiprazole for key neurotransmitter receptors are presented below. Lower Ki values indicate higher binding affinity.

Receptor	Binding Affinity (Ki)
Dopamine D ₂	Partial Agonist
Dopamine D ₃	Partial Agonist
Serotonin 5-HT _{1a}	4.2 nM
Serotonin 5-HT _{2a}	Antagonist
Serotonin 5-HT _{2b}	Affinity present

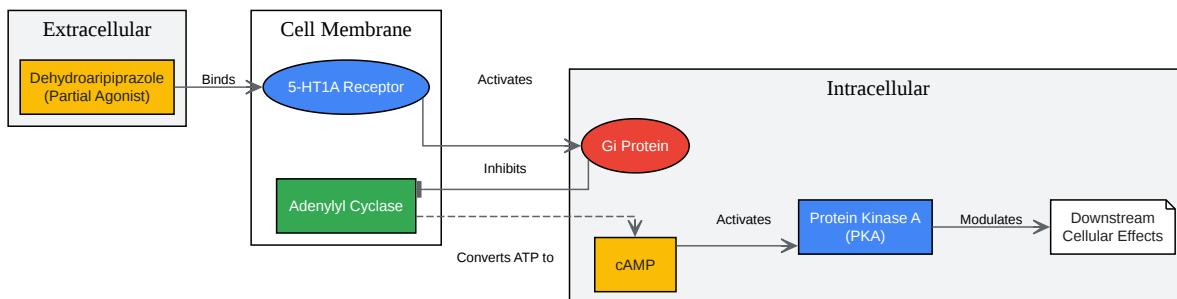

Signaling Pathways

The interaction of dehydroaripiprazole with its primary targets, the dopamine D₂ and serotonin 5-HT_{1a} receptors, initiates intracellular signaling cascades that ultimately modulate neuronal activity.

Dopamine D₂ Receptor Signaling

As a partial agonist, dehydroaripiprazole modulates the activity of the dopamine D₂ receptor. In a hyperdopaminergic state, it acts as an antagonist, while in a hypodopaminergic state, it exhibits agonistic properties. The binding of dehydroaripiprazole to the D₂ receptor, a G_{αi}-

coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene transcription.



[Click to download full resolution via product page](#)

Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT_{1a} Receptor Signaling

Dehydroaripiprazole's partial agonism at the serotonin 5-HT_{1a} receptor, another Gai-coupled receptor, also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is implicated in the anxiolytic and antidepressant effects of the drug.

[Click to download full resolution via product page](#)

Serotonin 5-HT1A Receptor Signaling

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines a general protocol for the synthesis of aripiprazole, the precursor to dehydroaripiprazole, as a specific, detailed protocol for **dehydroaripiprazole hydrochloride** synthesis is not readily available in the searched literature.

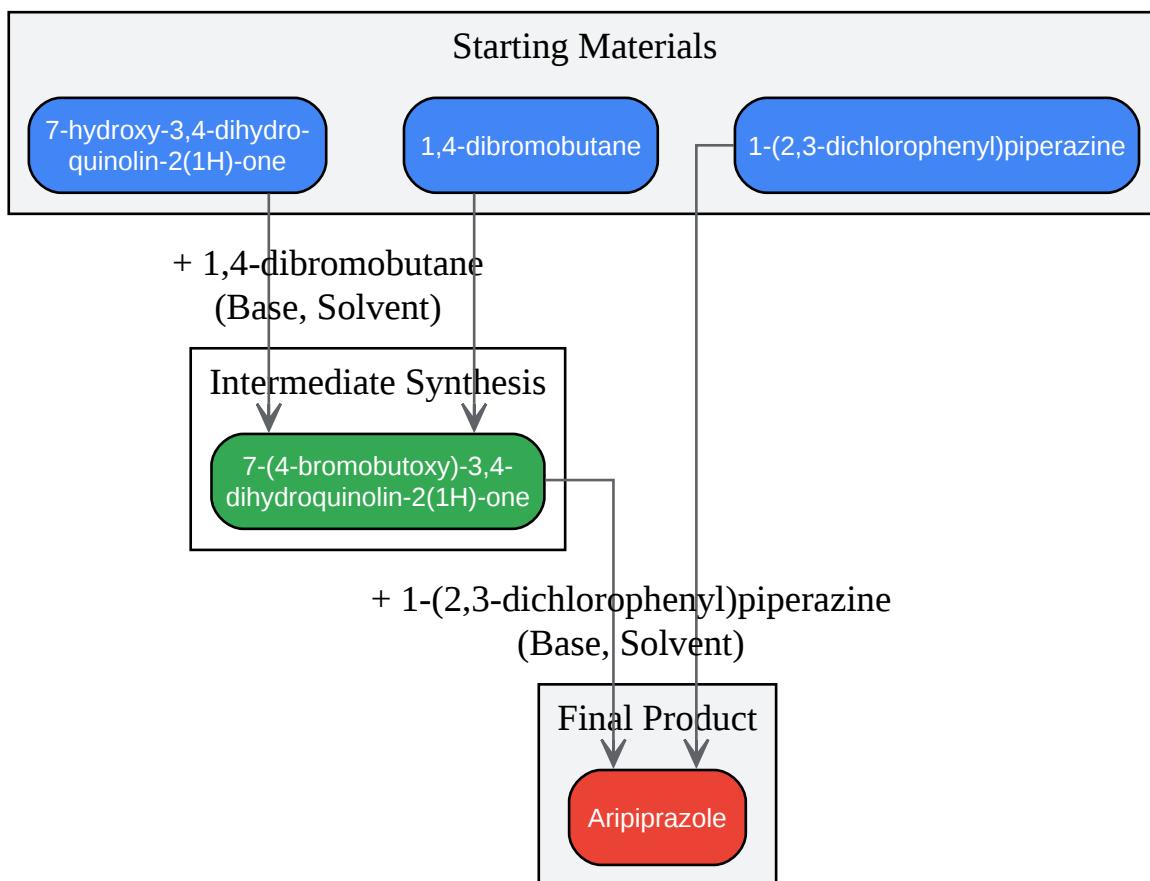
Synthesis of Aripiprazole (General Overview)

The synthesis of aripiprazole typically involves a convergent approach, culminating in the coupling of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.[7]

Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

- Reactants: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1,4-dibromobutane.[7]
- Base: Anhydrous potassium carbonate.[7]
- Solvent: A suitable organic solvent such as N,N-dimethylformamide (DMF).[7]

- Procedure: The reactants are heated in the presence of the base and solvent. The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC). Upon completion, the product is isolated and purified.


Step 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine

This intermediate can be synthesized via several routes, a common one being the reaction of 1-bromo-2,3-dichlorobenzene with piperazine.

Step 3: Coupling Reaction to form Aripiprazole

- Reactants: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.
- Base: A suitable inorganic or organic base (e.g., sodium carbonate or triethylamine).
- Solvent: An appropriate polar aprotic solvent (e.g., acetonitrile or DMF).
- Procedure: The two intermediates are reacted in the presence of a base and solvent, typically with heating. After the reaction is complete, the crude aripiprazole is isolated and purified by recrystallization or chromatography.

The following workflow diagram illustrates the general synthetic strategy for aripiprazole.

[Click to download full resolution via product page](#)

Aripiprazole Synthesis Workflow

Note: The synthesis of dehydroaripiprazole would require an additional dehydrogenation step from aripiprazole, and subsequent conversion to the hydrochloride salt. Detailed experimental conditions for these steps are not widely published.

Conclusion

This technical guide provides a consolidated resource on the core chemical and pharmacological properties of **dehydroaripiprazole hydrochloride**. The presented data, including physicochemical properties, solubility, mechanism of action, and signaling pathways, are intended to support researchers and drug development professionals in their work with this important active metabolite. While a comprehensive set of experimental protocols is not fully available in the public domain, the provided information on general synthetic strategies and key pharmacological actions offers a solid foundation for further investigation. Future research

should aim to fill the existing gaps in the publicly available data, particularly concerning the pKa value and detailed synthetic and analytical protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated G β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydro Aripiprazole (hydrochloride) | CAS 1008531-60-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DEHYDROARIPIPRAZOLE, HYDROCHLORIDE CAS#: 1008531-60-9 [m.chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Dehydroaripiprazole Hydrochloride: A Core Chemical and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018463#dehydroaripiprazole-hydrochloride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com